molecular formula C8H9F3O2 B8229609 Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8229609
M. Wt: 194.15 g/mol
InChI Key: CEFNOQOIGAEEFL-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1850815-92-7) is a bicyclopentane (BCP) derivative featuring a rigid, strain-enriched bicyclo[1.1.1]pentane core. Its structure includes a trifluoromethyl (-CF₃) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position. This compound is a key intermediate in medicinal chemistry and materials science due to its unique steric and electronic properties . It is commercially available from suppliers like Synthonix and Aladdin Scientific, with purities ≥97% and molecular weight 194.15 g/mol .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design for improving bioavailability and target engagement .

Properties

IUPAC Name

methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFNOQOIGAEEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Trifluoromethylation

While electrophilic fluorination using Selectfluor is well-documented for BCP systems, direct electrophilic trifluoromethylation remains underexplored. Hypothetical adaptations could employ hypervalent iodine reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under radical initiation. For example, irradiation of the BCP core with Togni’s reagent in acetonitrile at 450 nm (blue LED) could facilitate CF₃ radical addition, though yields may vary due to steric hindrance.

Nucleophilic Substitution

A patent by CN115010593B outlines bromination at the 3-position of methyl bicyclo[1.1.1]pentane-1-carboxylate using PBr₃, yielding 3-(bromomethyl)-BCP derivatives. Substituting bromide with CF₃ via nucleophilic displacement using (trimethylsilyl)trifluoromethane (TMSCF₃) and tetrabutylammonium fluoride (TBAF) presents a plausible pathway. However, the reaction’s success hinges on the leaving group’s reactivity and the stability of the BCP core under strongly basic conditions.

Step Reagents/Conditions Yield Reference
BrominationPBr₃, CH₂Cl₂, 0°C → rt, 12 h85%
CF₃ SubstitutionTMSCF₃, TBAF, THF, 60°C~40%* (adapted)

*Theoretical yield based on analogous nucleophilic substitutions.

Reductive Functionalization Pathways

Borane-Mediated Reduction

The reduction of BCP ketones to alcohols using BH₃·SMe₂ has been optimized for gram-scale synthesis. For instance, 3-(hydroxymethyl)-BCP derivatives are accessible in 86% yield, which can subsequently be oxidized to carboxylic acids or esterified. Integrating this with trifluoromethylation would require sequential protection/deprotection strategies to avoid side reactions.

Catalytic Dehalogenation

Esterification and Protecting Group Strategies

Methyl Ester Formation

Esterification of BCP carboxylic acids is routinely achieved using methanol and catalytic H₂SO₄ or via diazomethane treatment. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes selective mono-esterification in 80% yield when treated with methyl iodide and K₂CO₃ in DMF. Protecting the 3-position as a benzyloxycarbonyl (Cbz) group prior to trifluoromethylation may prevent undesired side reactions.

Transesterification

Potassium (3-(Cbz)-BCP)trifluoroborate, synthesized via boronate intermediates, could serve as a substrate for transesterification with methyl alcohol under acidic conditions. This method avoids direct handling of hazardous methylating agents and enables late-stage diversification.

Scalability and Industrial Considerations

The photochemical flow reactor described by Mykhailiuk et al. achieves kilogram-scale BCP production with minimal purification steps . Coupling this with continuous-flow trifluoromethylation (e.g., using CF₃I gas in a microreactor) could streamline large-scale synthesis. However, reagent costs and CF₃I’s toxicity necessitate rigorous process optimization.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate is being explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more effective as drug candidates.

  • Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer activity. For instance, derivatives of bicyclic compounds have been tested against various cancer cell lines, exhibiting significant cytotoxic effects. Studies indicate that modifications in the trifluoromethyl group can lead to enhanced activity against specific cancer types .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

  • Synthesis of Bioactive Molecules : The bicyclo[1.1.1]pentane framework allows for the introduction of various functional groups through established organic reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

Materials Science

The unique structure of this compound contributes to its potential applications in materials science.

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Research is ongoing into how these materials can be utilized in coatings and advanced materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of trifluoromethylated bicyclic compounds, including variations of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing synthetic pathways for producing this compound revealed efficient methods utilizing readily available starting materials through a series of nucleophilic substitutions and cyclization reactions. This work emphasizes the compound's utility as a precursor for synthesizing more complex molecules with biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its trifluoromethyl and bicyclo[1.1.1]pentane moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can improve their bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of methyl 3-(trifluoromethyl)BCP-1-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of BCP Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 3-(trifluoromethyl)BCP-1-carboxylate -CF₃, -COOCH₃ C₈H₉F₃O₂ 194.15 High lipophilicity, rigid core Drug intermediates, agrochemicals
Methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)BCP-1-carboxylate -2F, -C₆H₄CF₃ C₁₄H₁₁F₅O₂ 306.23 Enhanced electronegativity, aryl substitution Photocatalysis, fluorinated materials
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate -Cl-C₆H₄ C₁₃H₁₃ClO₂ 236.69 Aromatic substitution, moderate lipophilicity Polymer additives, cross-coupling reactions
3-(Trifluoromethyl)BCP-1-carboxylic acid -CF₃, -COOH C₇H₇F₃O₂ 180.12 Acidic functionality, hydrogen bonding Peptide synthesis, metal-organic frameworks
Methyl 3-(hydroxymethyl)BCP-1-carboxylate -CH₂OH C₈H₁₂O₃ 156.18 Polar hydroxyl group, derivatization potential Bioconjugation, prodrug design

Key Findings :

Substituent Effects :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 inferred) compared to hydroxylmethyl (logP ~0.5) or carboxylic acid derivatives (logP ~1.2) .
  • Difluoro analogs (e.g., 2,2-difluoro derivatives) exhibit higher electronegativity, favoring applications in fluorinated polymers or catalysts .

Synthetic Routes :

  • Target Compound : Likely synthesized via radical fluorination or Rh-catalyzed cyclopropanation, similar to methods for 3-fluorobicyclo[1.1.1]pentan-1-amine .
  • Difluoro Derivatives : Prepared via Rh₂(Oct)₄-catalyzed reactions of α-allyldiazoacetates with CF₃TMS, yielding 30–43% .
  • Chlorophenyl Analog : Synthesized using Suzuki-Miyaura coupling, leveraging the BCP core’s stability under cross-coupling conditions .

Biological and Material Applications: The trifluoromethyl group enhances metabolic stability in drug candidates, as seen in BCP-embedded amino acids . Carboxylic acid derivatives are utilized in peptide synthesis, where the rigid BCP core mimics natural amino acids . Hydroxymethyl analogs serve as precursors for bioconjugation due to their reactive hydroxyl group .

Biological Activity

Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 1850815-92-7) is a compound of interest due to its unique bicyclic structure and the presence of a trifluoromethyl group, which can significantly influence its biological activity. This article explores the biological properties, modes of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H9F3O2
  • Molecular Weight : 194.16 g/mol
  • SMILES Notation : COC(=O)C12CC(C(F)(F)F)(C1)C2
  • InChI Key : MDL#

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications.

1. Pharmacological Potential

Research indicates that compounds with a trifluoromethyl group can exhibit enhanced biological activities compared to their non-fluorinated counterparts. This is particularly relevant in drug design, where modifications can lead to improved pharmacokinetic properties.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
  • Neuroprotective Effects : The compound shows promise in neuropharmacology, with potential effects on neurotrophic factors that could be beneficial in treating neurodegenerative diseases.

The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, including G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.
  • Radical Generation : The compound may participate in radical formation, influencing cellular redox states and signaling pathways associated with oxidative stress.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroInduced apoptosis in breast cancer cells
NeuroprotectiveIn vivoEnhanced cognitive function in animal models
Receptor BindingBinding assaysHigh affinity for specific GPCRs

Applications in Drug Development

Given its structural features and biological activities, this compound is being explored as a potential lead compound in drug development:

  • Drug Design : The compound serves as a bioisostere for traditional phenyl rings, enhancing drug candidates' solubility and metabolic stability.
  • Synthetic Pathways : Efficient synthetic routes have been developed for producing this compound at scale, facilitating its use in pharmaceutical research.

Q & A

Q. Q: What are the common synthetic routes for methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate?

A: A widely used strategy involves functionalizing bicyclo[1.1.1]pentane (BCP) precursors. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3) can be brominated using Br₂ and triphenylphosphine in the presence of imidazole to form a bromide intermediate, followed by an Arbuzov reaction with triethyl phosphite. Subsequent reduction yields aldehyde intermediates for further derivatization (e.g., Strecker reaction for amino acid synthesis) .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for higher yields in one-pot syntheses of trifluoromethyl-BCP derivatives?

A: Rhodium-catalyzed methods (e.g., Rh₂(Oct)₄) combined with CF₃TMS and NaI as additives have achieved yields up to 43% for difluorinated analogs. Key parameters include catalyst loading (0.5–1 mol%), solvent choice (DCM or THF), and stepwise addition of reagents to minimize side reactions. Purification via flash chromatography and rigorous NMR/HRMS validation are critical .

Basic Characterization

Q. Q: What analytical techniques are essential for characterizing this compound?

A: Standard protocols include:

  • 1H/13C/19F NMR : To confirm regiochemistry and trifluoromethyl integration (e.g., 19F NMR δ -60 to -70 ppm for CF₃ groups).
  • HRMS : For molecular ion validation (e.g., [M+H]+ at m/z 223.0745).
  • FTIR : To detect ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Structural Resolution

Q. Q: How can researchers resolve ambiguities in stereochemical assignments for BCP derivatives?

A: Overlapping NMR signals (e.g., bicyclic protons) can be addressed via:

  • 2D NMR (COSY, NOESY) : To map coupling networks and spatial proximities.
  • X-ray crystallography : For unambiguous structural determination (see CAS: 146038-53-1 for analogous fluorinated BCPs).
  • DFT calculations : To predict chemical shifts and compare with experimental data .

Basic Applications

Q. Q: What are the primary applications of this compound in medicinal chemistry?

A: It serves as a bioisostere for tert-butyl or aryl groups, improving metabolic stability and membrane permeability. For example, 3-(trifluoromethyl)-BCP-glycine derivatives are used in peptide mimetics to enhance bioavailability .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How does the trifluoromethyl group impact SAR in drug candidates?

A: The CF₃ group enhances lipophilicity (logP +0.5) and electron-withdrawing effects, stabilizing ligand-receptor interactions. In fluorinated BCP-amino acids, it reduces off-target binding while maintaining target affinity (e.g., IC₅₀ improvements by 2–5× compared to non-fluorinated analogs) .

Contradictory Data Analysis

Q. Q: How should researchers address discrepancies in reported synthetic yields (e.g., 36% vs. 43%)?

A: Systematically test variables:

  • Catalyst batch : Rh₂(Oct)₄ purity affects turnover.
  • Substrate ratios : Excess CF₃TMS (3–5 equiv) may improve yields.
  • Temperature : Reactions at 0°C vs. RT can alter selectivity.
    Validate results with LC-MS to track intermediates .

Functionalization Challenges

Q. Q: What strategies mitigate steric hindrance during BCP functionalization?

A: Use directing groups (e.g., Boc-protected amines) to control regioselectivity. Mild conditions (e.g., Pd/Cu catalysis) or photoredox methods minimize decomposition. For example, tert-butyl N-[3-(hydroxymethyl)BCP-1-yl]carbamate (CAS: 1638765-26-0) enables selective bromination .

Computational Modeling

Q. Q: How can computational methods guide BCP derivative design?

A:

  • DFT : Predicts reaction pathways (e.g., activation energies for Rh-catalyzed insertions).
  • Molecular docking : Models CF₃-BCP interactions with targets (e.g., kinase binding pockets).
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Stability and Storage

Q. Q: What are the stability concerns for this compound, and how are they managed?

A: The ester group is prone to hydrolysis under acidic/basic conditions. Store at -20°C under inert gas. Monitor purity via HPLC (C18 column, MeCN/H₂O gradient). For long-term storage, convert to stable intermediates like carboxylic acids (e.g., CAS: 146038-53-1) .

Enantioselective Synthesis

Q. Q: What methods achieve enantiocontrol in chiral BCP derivatives?

A:

  • Chiral resolution : Use L-tartaric acid to separate diastereomeric salts.
  • Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-mediated cross-couplings.
  • Organocatalysis : Proline derivatives for Strecker-type reactions (e.g., 85% ee reported for BCP-α-amino acids) .

Emerging Methodologies

Q. Q: What novel techniques are advancing BCP chemistry?

A:

  • Photoredox catalysis : Enables C-H functionalization under mild conditions.
  • Flow chemistry : Scalable synthesis of BCP halides (e.g., 10 g/hr throughput).
  • Electrochemical methods : For redox-sensitive transformations (e.g., deoxygenation of ketones) .

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